molecular formula C7H13N B1293935 1,1-Diethylpropargylamine CAS No. 3234-64-8

1,1-Diethylpropargylamine

Cat. No.: B1293935
CAS No.: 3234-64-8
M. Wt: 111.18 g/mol
InChI Key: WHNOKDNCUNZBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethylpropargylamine: is an organic compound with the molecular formula C7H13N . . This compound is characterized by the presence of an ethyl group and an amine group attached to a pentynyl chain, making it a versatile molecule in organic synthesis and various industrial applications.

Scientific Research Applications

Chemistry: 1,1-Diethylpropargylamine is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a probe to investigate the activity of specific enzymes and their role in various biological processes .

Medicine: It is explored for its role in the development of new drugs and therapeutic agents, particularly in the treatment of neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of advanced polymers and coatings .

Safety and Hazards

3-Ethylpent-1-yn-3-amine is classified as a flammable and corrosive substance. It has a hazard class of 3.1 and a packing group of II . Safety measures should be taken when handling this compound, including avoiding ignition sources and wearing appropriate protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkyne Addition Reaction: One common method for synthesizing 1,1-Diethylpropargylamine involves the addition of an ethyl group to a propargylamine precursor.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable amine precursor.

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst

    Substitution: Halogens, alkylating agents

Major Products:

    Oxidation: Oxides or other oxidized derivatives

    Reduction: Saturated amines

    Substitution: Various substituted derivatives depending on the reagent used

Mechanism of Action

The mechanism of action of 1,1-Diethylpropargylamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The compound’s structure allows it to bind to active sites of enzymes, influencing their catalytic functions and affecting various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

3-ethylpent-1-yn-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-7(8,5-2)6-3/h1H,5-6,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNOKDNCUNZBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186066
Record name 3-Ethylpent-1-yn-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3234-64-8
Record name 3-Ethyl-1-pentyn-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3234-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylpent-1-yn-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylpent-1-yn-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylpent-1-yn-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diethylpropargylamine
Reactant of Route 2
1,1-Diethylpropargylamine
Reactant of Route 3
1,1-Diethylpropargylamine
Reactant of Route 4
1,1-Diethylpropargylamine
Reactant of Route 5
1,1-Diethylpropargylamine
Reactant of Route 6
1,1-Diethylpropargylamine
Customer
Q & A

Q1: Can 1,1-Diethylpropargylamine be used to synthesize organometallic-labeled amino acids?

A: Yes, this compound plays a key role in a two-step palladium-catalyzed scheme for synthesizing ferrocene-labeled amino acids []. First, it reacts with ferrocene carboxylic acid to yield the corresponding propargyl amide. This intermediate is then coupled with p-iodoanilide amino acids via a palladium-catalyzed reaction to provide the desired ferrocene-labeled amino acid derivatives []. The 1,1-diethyl groups facilitate the purification process by enabling easy extraction of the final product with diethyl ether.

Q2: Can this compound be polymerized?

A: Yes, this compound can be polymerized using transition metal catalysts []. Molybdenum- and tungsten-based catalyst systems show comparable activity for its polymerization, unlike propargylamine polymerization where molybdenum catalysts are more effective []. The polymerization proceeds readily in both polar solvents like nitrobenzene and DMF, and non-polar aromatic solvents such as chlorobenzene and toluene []. The resulting poly(this compound) is generally insoluble in organic solvents but exhibits stability against air oxidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.